molecular formula C9H16ClNO2S B3929628 1-(1,1-dioxido-2,3-dihydro-3-thienyl)piperidine hydrochloride

1-(1,1-dioxido-2,3-dihydro-3-thienyl)piperidine hydrochloride

Cat. No. B3929628
M. Wt: 237.75 g/mol
InChI Key: SDRVMQHNXMXEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-dioxido-2,3-dihydro-3-thienyl)piperidine hydrochloride, also known as DT-010, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thienylpiperidine derivatives and has been shown to exhibit a variety of biochemical and physiological effects. In

Scientific Research Applications

1-(1,1-dioxido-2,3-dihydro-3-thienyl)piperidine hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, it has been investigated for its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and depression. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of traumatic brain injury.

Mechanism of Action

The exact mechanism of action of 1-(1,1-dioxido-2,3-dihydro-3-thienyl)piperidine hydrochloride is not fully understood. However, it has been proposed that it may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has also been shown to modulate the activity of ion channels and receptors involved in pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(1,1-dioxido-2,3-dihydro-3-thienyl)piperidine hydrochloride is that it exhibits a broad range of potential therapeutic applications. Additionally, it has been shown to have low toxicity and high bioavailability. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(1,1-dioxido-2,3-dihydro-3-thienyl)piperidine hydrochloride. One area of interest is the development of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity of the compound.

properties

IUPAC Name

3-piperidin-1-yl-2,3-dihydrothiophene 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S.ClH/c11-13(12)7-4-9(8-13)10-5-2-1-3-6-10;/h4,7,9H,1-3,5-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRVMQHNXMXEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CS(=O)(=O)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,1-dioxido-2,3-dihydro-3-thienyl)piperidine hydrochloride
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1-(1,1-dioxido-2,3-dihydro-3-thienyl)piperidine hydrochloride
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1-(1,1-dioxido-2,3-dihydro-3-thienyl)piperidine hydrochloride
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1-(1,1-dioxido-2,3-dihydro-3-thienyl)piperidine hydrochloride

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